molecular formula C10H7N3O B12439910 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile CAS No. 594813-32-8

2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Cat. No.: B12439910
CAS No.: 594813-32-8
M. Wt: 185.18 g/mol
InChI Key: FVLZKMQMAWCXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-4-imidazol-1-yl-benzonitrile is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-imidazol-1-yl-benzonitrile typically involves the reaction of a suitable benzonitrile derivative with an imidazole derivative under specific conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions can vary, but they often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.

Industrial Production Methods

Industrial production of 2-hydroxy-4-imidazol-1-yl-benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-imidazol-1-yl-benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogens, alkylating agents; typically carried out in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-hydroxy-4-imidazol-1-yl-benzonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-imidazol-1-yl-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

2-hydroxy-4-imidazol-1-yl-benzonitrile can be compared with other imidazole derivatives, such as:

  • 2-phenylimidazole
  • 4-methylimidazole
  • 2-hydroxy-4-methylimidazole

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 2-hydroxy-4-imidazol-1-yl-benzonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .

Properties

CAS No.

594813-32-8

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-hydroxy-4-imidazol-1-ylbenzonitrile

InChI

InChI=1S/C10H7N3O/c11-6-8-1-2-9(5-10(8)14)13-4-3-12-7-13/h1-5,7,14H

InChI Key

FVLZKMQMAWCXSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.